molecular formula C3H7NO B049069 N,N-Dimethyl-13C2-formamide CAS No. 117880-10-1

N,N-Dimethyl-13C2-formamide

Cat. No.: B049069
CAS No.: 117880-10-1
M. Wt: 75.079 g/mol
InChI Key: ZMXDDKWLCZADIW-ZDOIIHCHSA-N
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Description

N,N-Dimethyl-13C2-formamide is a carbon-13 labeled form of N,N-dimethylformamide. It is a stable isotope-labeled compound with the molecular formula HCON(13CH3)2. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to the presence of the carbon-13 isotope.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-13C2-formamide typically involves the reaction of carbon-13 labeled methylamine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the final product. The general reaction can be represented as follows:

HCOOH+2CH3NH2HCON(CH3)2+H2O\text{HCOOH} + 2 \text{CH3NH2} \rightarrow \text{HCON(CH3)2} + \text{H2O} HCOOH+2CH3NH2→HCON(CH3)2+H2O

In this case, the methylamine used is labeled with carbon-13, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methylamine and formic acid. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-13C2-formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylformamide N-oxide.

    Reduction: It can be reduced to form N,N-dimethylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N,N-dimethylformamide N-oxide.

    Reduction: N,N-dimethylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-13C2-formamide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Used in the synthesis of labeled compounds for research and development purposes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: The non-labeled form of the compound.

    N,N-Dimethyl-d6-formamide: A deuterium-labeled form of N,N-dimethylformamide.

    N,N-Dimethylformamide-15N: A nitrogen-15 labeled form of N,N-dimethylformamide.

Uniqueness

N,N-Dimethyl-13C2-formamide is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying carbon-related processes. This isotopic labeling provides a distinct advantage in research applications where precise tracking of carbon atoms is required.

Biological Activity

N,N-Dimethyl-13C2-formamide is a stable isotopically labeled formamide derivative that has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This compound is particularly useful for tracing metabolic pathways and studying biological processes due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its synthesis, biological implications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C3H7NO
  • Molecular Weight: 75.08 g/mol
  • CAS Number: 117880-10-1

This compound can be synthesized through various methods, including the methylation of formamide using isotopically labeled methyl iodide or by electrochemical processes involving carbon monoxide and nitrite . The isotopic labeling (with 13C) allows for enhanced detection and tracking in metabolic studies.

  • Metabolic Pathways:
    This compound is utilized in metabolic studies to trace the pathways of nitrogenous compounds. Its incorporation into biological systems helps elucidate the dynamics of nitrogen metabolism, particularly in amino acid synthesis and degradation .
  • Toxicological Studies:
    Research indicates that formamides, including this compound, can exhibit cytotoxic effects under certain conditions. For instance, excessive methylation processes can lead to the production of toxic metabolites such as formaldehyde and formic acid, which are harmful to neuronal cells .

Case Studies

  • Neurotoxicity Assessment:
    A study examined the neurotoxic effects of methylated compounds in rat brain homogenates, revealing that elevated levels of formaldehyde produced from methylation could lead to neuronal damage. This suggests that while this compound may have utility in tracing metabolic pathways, it also necessitates caution due to potential neurotoxic effects .
  • Electrochemical Synthesis:
    Recent advancements in electrochemical synthesis have demonstrated that this compound can be efficiently produced through the reduction of carbon monoxide and nitrite using a dual-metal catalyst system. This process not only highlights its synthetic versatility but also emphasizes its potential applications in sustainable chemistry .

Biological Implications

The biological implications of this compound are multifaceted:

  • Nitrogen Metabolism: The compound plays a critical role in studies related to nitrogen metabolism, allowing researchers to track how nitrogen is incorporated into various biomolecules.
  • Environmental Impact: As a labeled compound, it aids in understanding the environmental fate of nitrogen-containing pollutants and their transformation in biological systems.

Data Table: Summary of Biological Effects

Study FocusFindingsReference
NeurotoxicityElevated formaldehyde levels linked to neuronal damage due to excessive methylation
Metabolic PathwaysTracing nitrogen incorporation into amino acids using isotopically labeled compounds
Electrochemical SynthesisEfficient production method via CO and nitrite reduction with dual-metal catalysts

Properties

IUPAC Name

N,N-di((113C)methyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N([13CH3])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480216
Record name N,N-Dimethyl-13C2-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.079 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117880-10-1
Record name N,N-Dimethyl-13C2-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117880-10-1
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